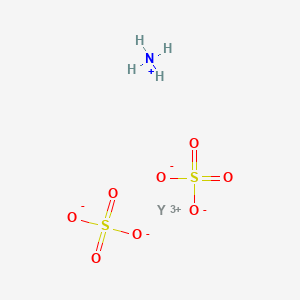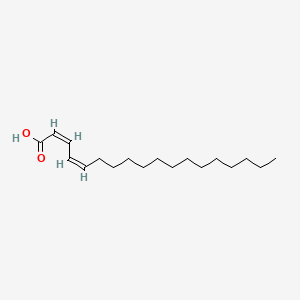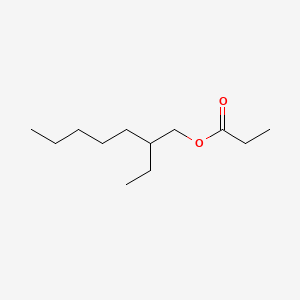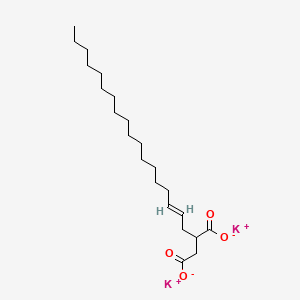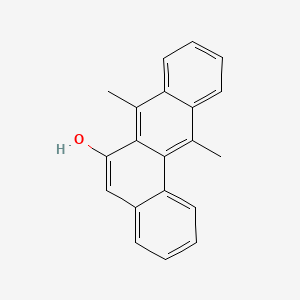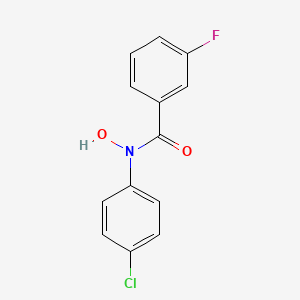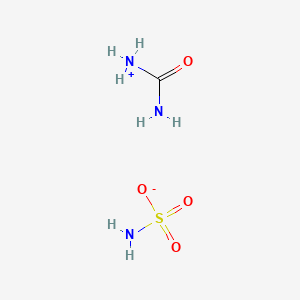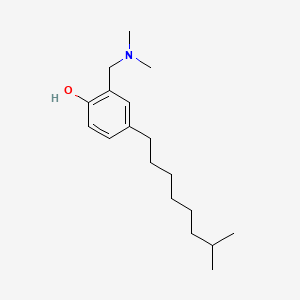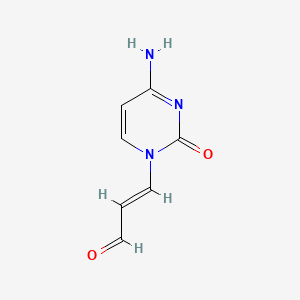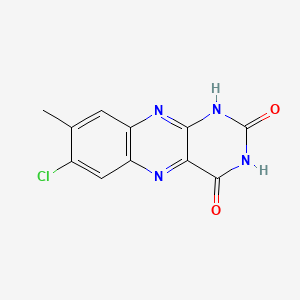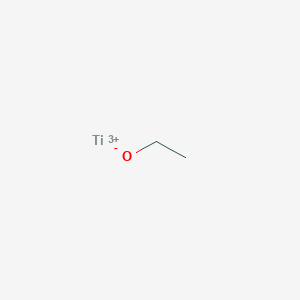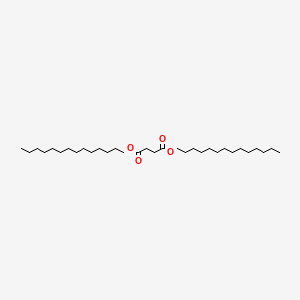
Ditetradecyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with tetradecanol. This compound is known for its unique properties and applications, particularly in the field of thermal energy storage as a phase change material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditetradecyl succinate is synthesized through the esterification reaction between succinic acid and tetradecanol. The reaction is typically carried out under vacuum conditions and without the use of a catalyst. The process involves heating the reactants to facilitate the removal of water, which drives the reaction towards the formation of the ester. The yield of the esterification reaction is generally above 95%, indicating a highly efficient process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. Large-scale reactors are used to mix succinic acid and tetradecanol under controlled temperature and vacuum conditions. The high yield and purity of the product make it suitable for various applications, including its use as a phase change material in thermal energy storage systems .
Analyse Des Réactions Chimiques
Types of Reactions
Ditetradecyl succinate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding succinic acid and tetradecanol. Additionally, it may undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Succinic acid and tetradecanol are the primary reagents. The reaction is carried out under vacuum and without a catalyst.
Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Succinic acid and tetradecanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ditetradecyl succinate has several scientific research applications:
Thermal Energy Storage: It is used as a phase change material due to its ability to store and release thermal energy efficiently.
Material Science: It is studied for its potential use in developing new materials with unique thermal properties.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mécanisme D'action
The primary mechanism by which ditetradecyl succinate exerts its effects is through its phase change properties. When used as a phase change material, it absorbs and releases thermal energy during the transition between solid and liquid states. This property is utilized in thermal energy storage systems to maintain temperature stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctadecyl succinate: Another ester of succinic acid with similar thermal properties.
Dilauryl thiodipropionate: A dialkyl ester used in cosmetics with comparable stability and thermal properties.
Uniqueness
Ditetradecyl succinate is unique due to its specific phase change temperature and high thermal reliability. Its ability to undergo multiple thermal cycles without significant degradation makes it a valuable material for thermal energy storage applications .
Propriétés
Numéro CAS |
26720-09-2 |
|---|---|
Formule moléculaire |
C32H62O4 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
ditetradecyl butanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clé InChI |
QZTCMCYWQLXVRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


